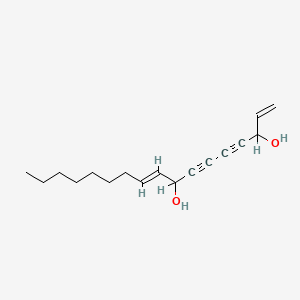

Heptadeca-1,9-dien-4,6-diyne-3,8-diol

描述

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound with the molecular formula C17H24O2. This compound is known for its unique structure, which includes two double bonds and two triple bonds, making it a subject of interest in various fields of scientific research. It is also referred to as falcarindiol, a name derived from its natural occurrence in certain plants, such as those in the Apiaceae family .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves the use of organic solvents and catalysts to facilitate the formation of its complex structure. One common method involves the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires the use of palladium or copper catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves similar catalytic coupling reactions, with additional steps for purification and quality control to ensure the compound meets the required standards for research and application .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at hydroxyl groups and unsaturated bonds:

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Hydroxyl group oxidation | KMnO₄ or CrO₃ in aqueous acidic medium | Ketones or carboxylic acids | Sequential oxidation of –OH to carbonyl |

| Alkyne oxidation | Ozone followed by hydrolysis | Dicarboxylic acids | Ozonolysis of triple bonds |

For example, oxidation with potassium permanganate converts the hydroxyl groups to ketones, while stronger conditions yield carboxylic acids. The conjugated diyne system is susceptible to ozonolysis, cleaving triple bonds into carboxylic acid derivatives.

Reduction Reactions

Catalytic hydrogenation selectively reduces triple or double bonds:

| Target Bonds | Reagents/Conditions | Products | Selectivity Notes |

|---|---|---|---|

| Triple bonds | H₂/Pd-BaSO₄ in ethanol | cis-Alkenes | Partial hydrogenation retains dienes |

| Double bonds | H₂/Pd-C at high pressure | Alkane derivatives | Complete saturation of all unsaturation |

The reduction of triple bonds to alkenes is stereoselective, producing cis-alkenes under mild conditions. Full hydrogenation yields saturated alkane chains.

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Alkylation | R-X (alkyl halides) with NaH/DMSO | Ethers | Enhancing lipophilicity for drug design |

| Acylation | Ac₂O or acyl chlorides in pyridine | Esters | Prodrug synthesis |

Alkylation with methyl iodide or benzyl bromide introduces hydrophobic groups, modifying solubility for pharmaceutical applications.

Addition Reactions

The diyne system undergoes cycloadditions and electrophilic additions:

| Reaction Type | Reagents/Conditions | Products | Stereochemical Outcome |

|---|---|---|---|

| Diels-Alder reaction | Dienophiles (e.g., maleic anhydride) | Cyclohexene derivatives | Endo preference due to electron-rich diyne |

| Electrophilic addition | Br₂ in CCl₄ | Dibrominated adducts | Anti-addition across triple bonds |

The electron-deficient triple bonds facilitate [2+2] or [4+2] cycloadditions, forming six-membered rings with high regioselectivity.

Comparative Reactivity Analysis

Falcarindiol’s reactivity differs from structurally similar polyacetylenes:

| Compound | Oxidation Rate (Relative) | Reduction Products | Unique Reactivity |

|---|---|---|---|

| Falcarindiol | 1.0 (reference) | cis-Alkenes | High diyne conjugation stabilizes transition states |

| Falcarinol | 0.7 | trans-Alkenes | Single hydroxyl group reduces polarity |

| Panaxydiol | 1.2 | Ketones | Additional hydroxyl enhances oxidation |

The conjugated diyne system in falcarindiol increases electrophilicity, accelerating reactions like ozonolysis compared to mono-ynes .

Stability and Degradation Pathways

The compound is sensitive to light and oxygen, undergoing autoxidation:

| Condition | Degradation Products | Half-Life (25°C) | Stabilization Methods |

|---|---|---|---|

| Ambient light | Epoxides and peroxides | 48 hours | Storage in amber vials under N₂ atmosphere |

| Acidic pH (pH < 3) | Polymerized derivatives | <24 hours | Buffering at neutral pH |

Degradation studies recommend storing falcarindiol in inert atmospheres to preserve bioactivity .

科学研究应用

Medicinal Applications

1.1 Anticancer Properties

Falcarindiol has been shown to exhibit selective cytotoxicity against cancer cells while sparing normal cells. Research indicates that it preferentially targets colon cancer cells and inhibits tumor growth in xenograft models. It works synergistically with conventional chemotherapeutics like 5-fluorouracil, enhancing their efficacy against cancer cells .

1.2 Hepatoprotective Effects

Studies have demonstrated that falcarindiol can protect against liver damage induced by carbon tetrachloride in mice. It suppresses lipid peroxidation and induces phase II drug-metabolizing enzymes, which are crucial for detoxifying harmful substances .

1.3 Neuroprotective Effects

Falcarindiol has been reported to allosterically modulate GABAergic currents in cultured rat hippocampal neurons, suggesting potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases .

Agricultural Applications

2.1 Pest Resistance

Falcarindiol is found in various plants and has been studied for its role as a natural pesticide. Its presence in plant tissues may contribute to resistance against herbivores and pathogens, making it a candidate for developing eco-friendly pest control strategies .

2.2 Plant Growth Regulation

Research indicates that compounds like falcarindiol can influence plant growth and development by modulating hormonal pathways. This application could be significant for agricultural practices aimed at enhancing crop yields and resilience .

Biochemical Research

3.1 Metabolic Studies

As a metabolite found in several plant species, falcarindiol serves as a model compound for studying metabolic pathways involving polyacetylenes. Its unique structure allows researchers to investigate the biosynthesis of similar compounds in plants .

3.2 Analytical Chemistry

Falcarindiol is utilized in supercritical fluid chromatography for the quantification of bioactive compounds in herbal medicines. This application is essential for standardizing herbal products and ensuring quality control .

Case Studies

作用机制

The mechanism by which Heptadeca-1,9-dien-4,6-diyne-3,8-diol exerts its effects involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit the breast cancer resistance protein (BCRP/ABCG2), which plays a role in drug resistance in cancer cells. The compound’s structure allows it to bind to the protein and inhibit its function, thereby enhancing the efficacy of chemotherapeutic agents .

相似化合物的比较

Heptadeca-1,9-dien-4,6-diyne-3,8-diol can be compared with other polyacetylenes such as:

Falcarinol: Another polyacetylene with similar cytotoxic properties but differing in its specific molecular structure.

Panaxydol: Found in ginseng, this compound shares some structural similarities but has distinct biological activities.

Falcarindiol: Often used interchangeably with this compound, it is a closely related compound with similar applications.

The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which confer unique reactivity and biological properties.

生物活性

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a unique structure characterized by multiple double and triple bonds along with hydroxyl groups. This structural complexity contributes to its reactivity and biological activity. The molecular formula is , and it has been identified in various natural sources such as Angelica japonica and Dendropanax arboreus .

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Research indicates that it can inhibit the breast cancer resistance protein (BCRP/ABCG2), leading to increased accumulation of cytotoxic agents within cancer cells. This mechanism enhances the susceptibility of these cells to chemotherapy.

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Leukemia (K562) | 15 | Induces apoptosis |

| Colon Cancer (HCT116) | 20 | Cell cycle arrest |

| Breast Cancer (MCF7) | 25 | Inhibition of migration |

These findings suggest that the compound may serve as a potential therapeutic agent for treating different types of cancer .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential role in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

In a recent study involving mice implanted with human colon cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight over a period of four weeks. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Activity Against Drug-resistant Strains

Another study assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity with an MIC of 16 µg/mL. This finding suggests its potential application in treating infections caused by resistant strains .

属性

IUPAC Name |

(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30779-95-4 | |

| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。